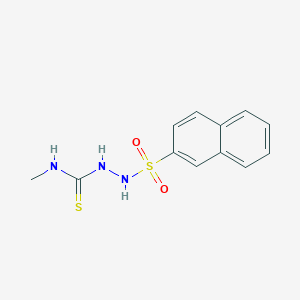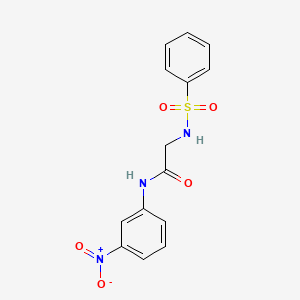
ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has been of interest to researchers in the field of medicinal chemistry. The compound has been synthesized and studied for its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been found to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, it has been found to inhibit cell proliferation by regulating the cell cycle and inducing cell cycle arrest. In the brain, the compound has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate in lab experiments is that it has been shown to exhibit potent anticancer and neuroprotective activity. In addition, the compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for research on ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease therapy. Another area of interest is the investigation of the compound's potential as a diagnostic tool for cancer and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate can be achieved through a multistep process. One such method involves the reaction of 2,4-pentanedione with 2-aminoacetophenone, followed by the addition of ethyl acetate and acetic acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
ethyl 2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-11(3)8-13(17)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYESJLVCXAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=CC=CC(=C21)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)




![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)

![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)
![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)